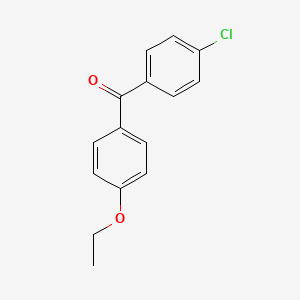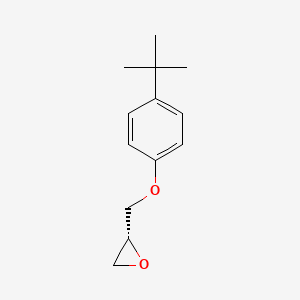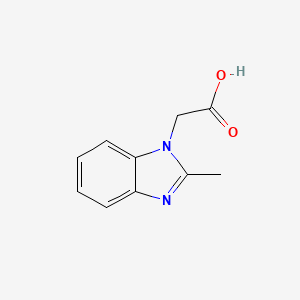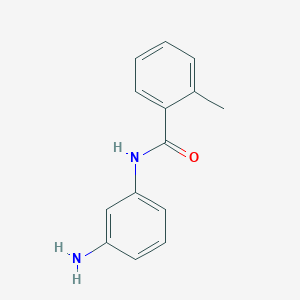
2-chloro-N-(2,3,4-trifluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,3,4-trifluorophenyl)acetamide (CTFA) is a synthetic compound that has been widely studied in recent years due to its potential applications in the fields of scientific research, drug synthesis, and biochemistry. CTFA is a versatile compound that can be used as a catalyst, a reagent, or a building block in the synthesis of various compounds. It has been used in the synthesis of various drugs, including antibiotics, antifungal agents, and anti-cancer drugs. Furthermore, CTFA has been shown to possess biological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties.
Applications De Recherche Scientifique
Synthetic Organic Chemistry Advancements
The studies in synthetic organic chemistry, particularly those involving the N-Ar axis (where Ar stands for an aryl group), highlight the development of N-acylation reagents with enhanced chemoselectivity. Researchers have systematically explored the structure-reactivity relationship, leading to the creation of various N-acyl compounds, including N-acetyl-N-(2-trifluoromethylphenyl) acetamide and others with different substituents, showcasing significantly better chemoselectivity compared to existing N-acylation reagents. These developments have broad implications for synthetic methodologies, offering more precise tools for chemical synthesis (Kondo & Murakami, 2001).
Development of Chiral Ligands
A significant portion of research has been dedicated to the development of chiral ligands possessing a N-Ar prochiral axis. This innovative approach uses the concept of "prochiral" N-Ar axis to design chiral ligands for asymmetric transition metal catalysts, potentially leading to high selectivity in catalyzed reactions. By designing ligands that form stable "chiral" N-Ar axes upon complexation with metals, researchers have achieved high selectivity (up to 99% ee) in palladium-catalyzed asymmetric allylic substitutions. This work underlines the importance of the N-Ar axis in developing new catalysts for asymmetric synthesis, providing a novel pathway for the creation of optically active compounds (Kondo & Murakami, 2001).
Analyse Biochimique
Biochemical Properties
2-chloro-N-(2,3,4-trifluorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of specific biomolecules, thereby influencing their activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function. The compound’s ability to bind to specific proteins and enzymes allows it to modulate various biochemical pathways. For example, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to the compound can lead to cumulative effects on cell function, which may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, it may inhibit enzymes involved in the breakdown of certain biomolecules, leading to their accumulation or depletion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall effects on cellular function . Understanding the transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and influence its overall biochemical effects . For example, its presence in the nucleus may impact gene expression, while its localization in the mitochondria could affect cellular metabolism.
Propriétés
IUPAC Name |
2-chloro-N-(2,3,4-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6(14)13-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDVVHPGTUFEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CCl)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352837 |
Source


|
| Record name | 2-chloro-N-(2,3,4-trifluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243644-03-3 |
Source


|
| Record name | 2-chloro-N-(2,3,4-trifluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)



![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)
